molecular formula C15H23NO2 B215505 N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine

N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine

Cat. No. B215505
M. Wt: 249.35 g/mol
InChI Key: OPBCTVRKMBYJEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine, also known as CYR-101, is a novel compound that has been of great interest to the scientific community due to its potential therapeutic applications. CYR-101 belongs to a class of compounds known as selective serotonin receptor agonists, which have been shown to have a range of effects on the central nervous system.

Mechanism of Action

The mechanism of action of N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine is not fully understood, but it is believed to involve the activation of the serotonin 5-HT1A receptor. This receptor is involved in the regulation of a range of physiological and behavioral processes, including mood, anxiety, and pain perception.
Biochemical and Physiological Effects
Studies have shown that N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine has a range of biochemical and physiological effects. These include the modulation of neurotransmitter release, the regulation of gene expression, and the activation of intracellular signaling pathways. N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine has also been shown to have analgesic effects, and may be useful in the treatment of chronic pain.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine is its high selectivity for the serotonin 5-HT1A receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. However, one limitation of N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine is its relatively low potency, which may limit its usefulness in certain experimental settings.

Future Directions

There are several future directions for research on N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine. One area of interest is the development of more potent analogs of the compound, which may have improved therapeutic potential. Another area of research is the investigation of the compound's potential as a treatment for other disorders, such as chronic pain and addiction. Finally, researchers may also explore the role of N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine in the regulation of other neurotransmitter systems, such as the dopamine and noradrenaline systems.

Synthesis Methods

The synthesis of N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine is a complex process that involves several steps. The first step involves the synthesis of the intermediate compound N-(4-ethoxyphenyl)-2-(methylthio)ethylamine. This compound is then reacted with cyclopentylmagnesium bromide to produce the final product, N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine.

Scientific Research Applications

N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications. One area of research has focused on the compound's potential as a treatment for depression and anxiety disorders. Studies have shown that N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine has a high affinity for the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.

properties

Product Name

N-cyclopentyl-N-[2-(4-ethoxyphenoxy)ethyl]amine

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]cyclopentanamine

InChI

InChI=1S/C15H23NO2/c1-2-17-14-7-9-15(10-8-14)18-12-11-16-13-5-3-4-6-13/h7-10,13,16H,2-6,11-12H2,1H3

InChI Key

OPBCTVRKMBYJEL-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)OCCNC2CCCC2

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC2CCCC2

Origin of Product

United States

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